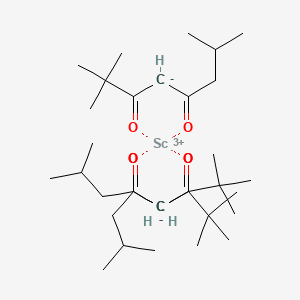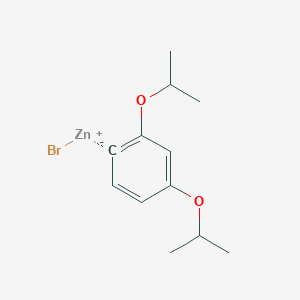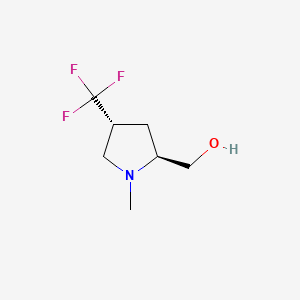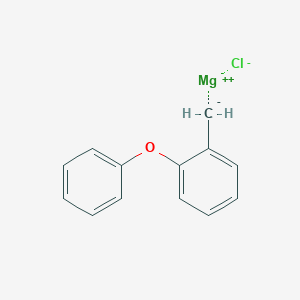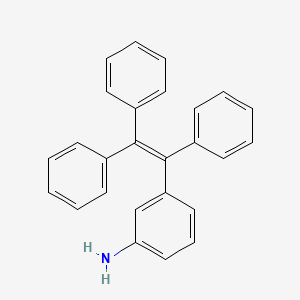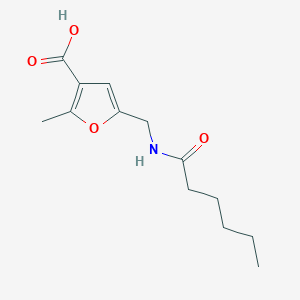![molecular formula C17H30O B14890369 Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a cyclohexyl group, a trimethylbicycloheptane core, and a methanol functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and specific solvents like tetrahydrofuran for the Diels-Alder reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclohexyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine
The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- cis-Myrtanol
- trans-Myrtanol
- (E)-Myrtanol
Uniqueness
Compared to similar compounds, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is unique due to its specific stereochemistry and functional groups
Propiedades
Fórmula molecular |
C17H30O |
|---|---|
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
cyclohexyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C17H30O/c1-11-14(9-13-10-15(11)17(13,2)3)16(18)12-7-5-4-6-8-12/h11-16,18H,4-10H2,1-3H3/t11-,13+,14+,15+,16?/m0/s1 |
Clave InChI |
CBDKAEIKOBMOCQ-YZDKCICGSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCCCC3)O |
SMILES canónico |
CC1C(CC2CC1C2(C)C)C(C3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


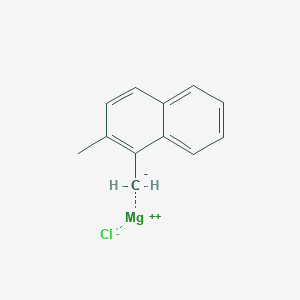
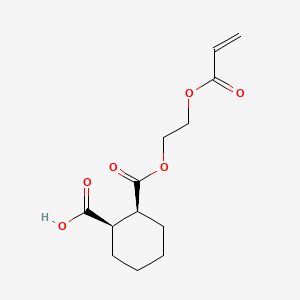
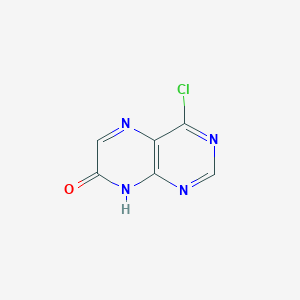

![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
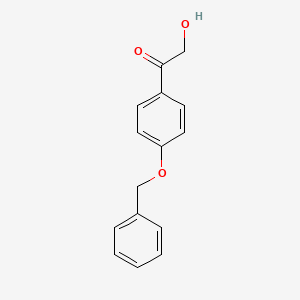
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
